molecular formula C19H17FN2O4S B2766016 (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1448030-94-1

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2766016
CAS No.: 1448030-94-1
M. Wt: 388.41
InChI Key: JFNICCPFSZDMOC-UHFFFAOYSA-N
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Description

The compound “(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a synthetic organic molecule that features a complex structure with multiple functional groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the indole moiety. Common reagents and conditions might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Coupling with the indole moiety: This step might involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in binding studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
  • (3-((4-bromophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
  • (3-((4-methylphenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Uniqueness

The uniqueness of “(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of the compound compared to its analogs.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-26-14-5-2-12-8-18(21-17(12)9-14)19(23)22-10-16(11-22)27(24,25)15-6-3-13(20)4-7-15/h2-9,16,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNICCPFSZDMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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